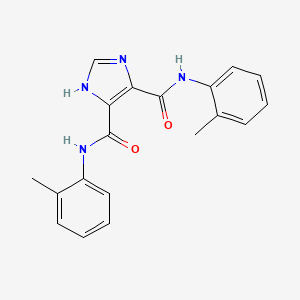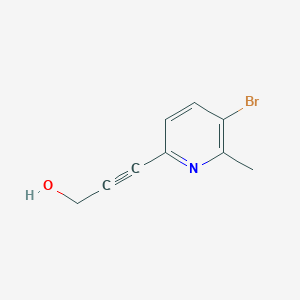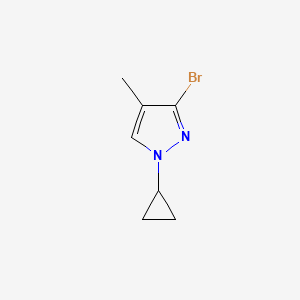
N,N'-bis(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring substituted with two carboxamide groups and two 2-methylphenyl groups, making it a subject of interest in chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of Carboxamide Groups: The carboxamide groups are introduced by reacting the imidazole derivative with appropriate amines in the presence of coupling agents like carbodiimides.
Substitution with 2-Methylphenyl Groups: The final step involves the substitution of the imidazole ring with 2-methylphenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of imidazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It modulates biochemical pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
N4,N5-DIPHENYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Similar structure but lacks the methyl groups.
N4,N5-BIS(4-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Similar but with methyl groups at different positions.
Uniqueness
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is unique due to the presence of 2-methylphenyl groups, which influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C19H18N4O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-N,5-N-bis(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-12-7-3-5-9-14(12)22-18(24)16-17(21-11-20-16)19(25)23-15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,20,21)(H,22,24)(H,23,25) |
Clave InChI |
GHNHUEZGSXJACD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-[(1E,3E,5E)-7-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]hepta-1,3,5-trien-1-YL]-1,3-benzothiazol-3-ium](/img/structure/B11710265.png)
![6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B11710271.png)
![4-chloro-N-{(2Z)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11710272.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene](/img/structure/B11710298.png)
![9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine](/img/structure/B11710299.png)
![2-(3-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11710315.png)
![4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710323.png)
![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11710336.png)

![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate](/img/structure/B11710365.png)
![ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11710370.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B11710377.png)
